molecular formula C8H9NaO5 B8385565 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid, sodium salt hydrate

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid, sodium salt hydrate

Cat. No. B8385565
M. Wt: 208.14 g/mol
InChI Key: OIKHYMJKSSAAPR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04154757

Procedure details

Sodium hydroxide (4.0 g.) and sodium cyanide (5.0 g.) are added to a stirred suspension of sodium p-hydroxymandelate monohydrate (19 g. of 89% w/w material, the impurity being sodium chloride) in N,N-dimethylformamide (100 ml.) and the mixture is stirred and heated at 135° C. for 4 hours and then cooled. Formic acid (7.7 ml.) and water (200 ml.) are added and the mixture is extracted twice with methyl isobutyl ketone (100 ml. and 75 ml.). The combined extracts are washed twice with water (40 ml. each time) and are then concentrated by evaporation. There is thus obtained a solution of p-hydroxybenzyl cyanide in methyl isobutyl ketone which is suitable for conversion to p-hydroxyphenylacetamide without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
7.7 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C-]#[N:4].[Na+].O.[OH:7][C:8]1[CH:18]=[CH:17][C:11]([CH:12](O)[C:13]([O-])=O)=[CH:10][CH:9]=1.[Na+].[Cl-].[Na+]>CN(C)C=O.O.C(O)=O>[OH:7][C:8]1[CH:18]=[CH:17][C:11]([CH2:12][C:13]#[N:4])=[CH:10][CH:9]=1 |f:0.1,2.3,4.5.6,7.8|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.OC1=CC=C(C(C(=O)[O-])O)C=C1.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
7.7 mL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted twice with methyl isobutyl ketone (100 ml. and 75 ml.)
WASH
Type
WASH
Details
The combined extracts are washed twice with water (40 ml
CONCENTRATION
Type
CONCENTRATION
Details
each time) and are then concentrated by evaporation

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(CC#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.